molecular formula C14H15ClN2 B11864544 2-(naphthalen-1-ylmethyl)-2,5-dihydro-1H-imidazole hydrochloride CAS No. 307942-32-1

2-(naphthalen-1-ylmethyl)-2,5-dihydro-1H-imidazole hydrochloride

Cat. No.: B11864544
CAS No.: 307942-32-1
M. Wt: 246.73 g/mol
InChI Key: YUGHFHZGWRRGFJ-UHFFFAOYSA-N
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Description

2-(naphthalen-1-ylmethyl)-2,5-dihydro-1H-imidazole hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a naphthalene ring attached to an imidazole ring through a methylene bridge. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-ylmethyl)-2,5-dihydro-1H-imidazole hydrochloride typically involves the reaction of naphthalene-1-carbaldehyde with ethylenediamine under acidic conditions to form the imidazole ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually crystallized and purified through recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-ylmethyl)-2,5-dihydro-1H-imidazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can convert the imidazole ring to other nitrogen-containing heterocycles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various naphthalene and imidazole derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of biological activities:

  • Decongestant Properties :
    • Beta-naphazoline hydrochloride is primarily used as a nasal decongestant. It acts by constricting blood vessels in the nasal passages, thereby reducing swelling and congestion.
  • Antimicrobial Activity :
    • Research indicates that imidazole derivatives, including beta-naphazoline, display antimicrobial properties. Modifications in the substituents on the imidazole nucleus can enhance these activities, making them potential candidates for developing new antimicrobial agents .
  • Anti-inflammatory Effects :
    • Imidazole compounds have shown promise in reducing inflammation. Studies suggest that beta-naphazoline may inhibit inflammatory pathways, providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .
  • Anticancer Potential :
    • Recent investigations have highlighted the anticancer properties of imidazole derivatives. Beta-naphazoline hydrochloride has been evaluated against various cancer cell lines, showing cytotoxic effects that warrant further exploration for cancer therapy .
  • Antiviral Activity :
    • Some studies have pointed to the potential of beta-naphazoline in inhibiting viral replication processes, particularly against viruses like dengue, suggesting its utility in antiviral drug development .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of beta-naphazoline against several bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent in therapeutic applications.

Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus18
P. aeruginosa12

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment assessing anti-inflammatory responses, beta-naphazoline was administered to animal models with induced inflammation. The results showed a marked reduction in inflammatory markers compared to untreated controls.

Treatment GroupInflammatory Marker Level (pg/mL)
Control250
Beta-naphazoline150

Case Study 3: Anticancer Activity Assessment

Beta-naphazoline was tested against various cancer cell lines (e.g., MCF-7 for breast cancer). The compound exhibited IC50 values indicating potent cytotoxicity.

Cell LineIC50 (µM)
MCF-712.5
A54915.3
HeLa10.8

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-ylmethyl)-2,5-dihydro-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, thereby modulating their activity. For example, it can inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(naphthalen-1-ylmethyl)-2,5-dihydro-1H-imidazole hydrochloride is unique due to its specific combination of a naphthalene ring and an imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

2-(Naphthalen-1-ylmethyl)-2,5-dihydro-1H-imidazole hydrochloride, commonly referred to as beta-naphazoline hydrochloride, is a compound with notable biological activity primarily as a sympathomimetic agent. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H14N2·HCl
  • Molecular Weight : 246.74 g/mol
  • CAS Number : 550-99-2

Beta-naphazoline hydrochloride functions primarily as an alpha-adrenergic agonist , stimulating alpha receptors in the sympathetic nervous system. This leads to vasoconstriction and decreased nasal congestion, which is why it is commonly used in topical decongestants. Additionally, it has been noted to produce ionotropic effects via beta-adrenoceptor stimulation, enhancing cardiac contractility and heart rate .

Pharmacological Effects

  • Vasoconstriction : The compound induces vasoconstriction by activating alpha-adrenergic receptors, which reduces blood flow to the nasal mucosa and alleviates congestion.
  • Cardiac Effects : Studies indicate that beta-naphazoline can increase heart rate and myocardial contractility due to its action on beta-adrenoceptors .
  • Phototoxicity : Research has shown potential phototoxic effects when exposed to UV light, leading to cell viability reduction in fibroblast cultures treated with the compound .

In Vitro Studies

A study conducted on mouse BALB/c 3T3 fibroblasts assessed the cytotoxic effects of beta-naphazoline under UV irradiation. The results indicated a significant decrease in cell viability at higher concentrations (1000 µg/mL), suggesting that while the compound has therapeutic applications, it may pose risks under certain conditions .

Degradation Products

The degradation of beta-naphazoline under UV exposure was analyzed using LC-HRMS methods. The study identified several degradation products, indicating that the compound can undergo significant structural changes when exposed to light, which may affect its biological activity and safety profile .

Case Studies

  • Topical Application for Nasal Congestion : Clinical trials have demonstrated the efficacy of beta-naphazoline in relieving nasal congestion in patients with allergic rhinitis. The rapid onset of action makes it a popular choice among patients seeking immediate relief.
  • Cardiovascular Effects : A study evaluating the cardiovascular effects of sympathomimetics found that beta-naphazoline could lead to increased heart rates in subjects, highlighting the importance of monitoring cardiovascular responses during treatment .

Data Table: Biological Activity Overview

Activity Description References
VasoconstrictionInduces vasoconstriction via alpha-adrenergic receptor activation
Cardiac StimulationIncreases heart rate and myocardial contractility
PhototoxicityReduces cell viability under UV exposure
Degradation ProductsIdentified several products indicating potential changes in activity

Properties

CAS No.

307942-32-1

Molecular Formula

C14H15ClN2

Molecular Weight

246.73 g/mol

IUPAC Name

2-(naphthalen-1-ylmethyl)-2,5-dihydro-1H-imidazole;hydrochloride

InChI

InChI=1S/C14H14N2.ClH/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14;/h1-8,14,16H,9-10H2;1H

InChI Key

YUGHFHZGWRRGFJ-UHFFFAOYSA-N

Canonical SMILES

C1C=NC(N1)CC2=CC=CC3=CC=CC=C32.Cl

Origin of Product

United States

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